1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one
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Overview
Description
1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one is an organic compound with the molecular formula C11H11FO It is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, with a fluorophenyl substituent
Preparation Methods
The synthesis of 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst.
Ketone Formation: The final step involves the formation of the ethanone moiety, which can be achieved through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl ring may induce conformational changes in the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one can be compared with similar compounds such as:
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone: This compound has a bromine atom instead of a fluorine atom, which can lead to different reactivity and biological activity.
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one: The position of the fluorine atom is different, which can affect the compound’s properties and interactions.
1-(2-Fluorophenyl)ethanone: Lacks the cyclopropyl group, resulting in different chemical and biological characteristics.
Biological Activity
1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one, also known as a cyclopropyl ketone derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorophenyl group and a cyclopropyl moiety, which may influence its interaction with biological targets.
The molecular formula of this compound is C11H11F, with a molecular weight of 178.21 g/mol. Its structure consists of a cyclopropane ring attached to an ethanone group with a para-fluorophenyl substituent. The compound's unique structure allows for various chemical reactions, including oxidation and reduction, which can modify its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The fluorophenyl group may engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl ring could induce conformational changes in target molecules. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing fluorine atoms have been shown to enhance anticancer activity against various cell lines, including A549 lung carcinoma cells .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | A549 | TBD | Inhibition of ERK1/2 |
4-Fluoro derivative | MCF7 | TBD | Induction of apoptosis |
The presence of the fluorine atom appears to correlate with increased potency against cancer cells, possibly through enhanced lipophilicity or improved binding affinity to target proteins.
Enzyme Interaction Studies
Studies have explored the interaction of this compound with various enzymes. Preliminary findings suggest that this compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. The inhibition of ERK1/2 has been particularly noted, indicating potential for therapeutic applications in oncology .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of similar compounds:
- Study on Fluorinated Cyclopropanes : In a study examining the cytotoxic effects of fluorinated cyclopropanes, it was found that modifications at the phenyl ring significantly influenced the compounds' anticancer activities. The introduction of electron-withdrawing groups like fluorine enhanced their efficacy against multiple cancer cell lines .
- Mechanistic Insights : Another investigation revealed that related compounds induced apoptosis through caspase activation pathways, suggesting that this compound may share similar apoptotic mechanisms .
Comparison with Similar Compounds
To better understand the biological activity of this compound, comparisons can be made with structurally related compounds:
Compound | Structural Feature | Biological Activity |
---|---|---|
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | Bromine instead of Fluorine | Varies significantly |
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | Different position of Fluorine | Altered interactions |
1-(2-Fluorophenyl)ethanone | Lacks Cyclopropane | Different pharmacological profile |
These comparisons highlight how small structural changes can lead to significant differences in biological activity and mechanism.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)cyclopropyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-7(13)10-6-11(10)8-2-4-9(12)5-3-8/h2-5,10-11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESKHXRAACJREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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